![molecular formula C40H50N8O6 B1243476 (1R,8S,11R,17S,20R,23S)-11,20-dibenzyl-23-[(2S)-butan-2-yl]-10-methyl-3,4,10,13,19,22,25,26-octazatetracyclo[23.4.0.03,8.013,17]nonacosa-4,26-diene-2,9,12,18,21,24-hexone](/img/structure/B1243476.png)
(1R,8S,11R,17S,20R,23S)-11,20-dibenzyl-23-[(2S)-butan-2-yl]-10-methyl-3,4,10,13,19,22,25,26-octazatetracyclo[23.4.0.03,8.013,17]nonacosa-4,26-diene-2,9,12,18,21,24-hexone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-365,209 is a cyclic hexapeptide that acts as an oxytocin receptor antagonist. It is derived from a natural product isolated from the bacterium Streptomyces.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-365,209 can be synthesized through a series of chemical reactions involving the cyclization of specific amino acids. The synthesis typically involves the following steps:
Peptide Bond Formation: The initial step involves the formation of peptide bonds between the amino acids.
Cyclization: The linear peptide is then cyclized to form the hexapeptide ring structure.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of L-365,209 involves fermentation processes using Streptomyces cultures. The bacterium is cultured under specific conditions to produce the desired compound, which is then extracted and purified for further use .
Chemical Reactions Analysis
Types of Reactions
L-365,209 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: Substitution reactions can modify specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving L-365,209 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of L-365,209, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
L-365,209 has a wide range of scientific research applications, including:
Pharmacology: It is used to study the role of oxytocin in various physiological processes and to develop potential therapeutic agents for conditions related to oxytocin dysregulation.
Biology: The compound is used in biological research to investigate the mechanisms of oxytocin receptor signaling and its effects on cellular functions.
Mechanism of Action
L-365,209 exerts its effects by binding to oxytocin receptors and inhibiting their activity. This prevents oxytocin from exerting its physiological effects, such as uterine contractions and milk ejection. The compound’s mechanism of action involves blocking the signaling pathways activated by oxytocin receptors, thereby reducing the downstream effects of oxytocin .
Comparison with Similar Compounds
L-365,209 is unique among oxytocin receptor antagonists due to its high affinity and selectivity for the oxytocin receptor. Similar compounds include:
L-368,899: Another oxytocin receptor antagonist with a different chemical structure.
Atosiban: A non-peptide oxytocin receptor antagonist used clinically to manage preterm labor.
Retosiban: A selective oxytocin receptor antagonist under investigation for its potential therapeutic applications
L-365,209 stands out due to its cyclic hexapeptide structure, which contributes to its potency and selectivity .
Properties
Molecular Formula |
C40H50N8O6 |
|---|---|
Molecular Weight |
738.9 g/mol |
IUPAC Name |
(1R,8S,11R,17S,20R,23S)-11,20-dibenzyl-23-[(2S)-butan-2-yl]-10-methyl-3,4,10,13,19,22,25,26-octazatetracyclo[23.4.0.03,8.013,17]nonacosa-4,26-diene-2,9,12,18,21,24-hexone |
InChI |
InChI=1S/C40H50N8O6/c1-4-26(2)34-40(54)48-32(19-12-22-42-48)39(53)47-31(18-11-21-41-47)37(51)45(3)33(25-28-16-9-6-10-17-28)38(52)46-23-13-20-30(46)36(50)43-29(35(49)44-34)24-27-14-7-5-8-15-27/h5-10,14-17,21-22,26,29-34H,4,11-13,18-20,23-25H2,1-3H3,(H,43,50)(H,44,49)/t26-,29+,30-,31-,32+,33+,34-/m0/s1 |
InChI Key |
IFHSSGUGRIXWQU-NSTWBPGMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N2[C@H](CCC=N2)C(=O)N3[C@@H](CCC=N3)C(=O)N([C@@H](C(=O)N4CCC[C@H]4C(=O)N[C@@H](C(=O)N1)CC5=CC=CC=C5)CC6=CC=CC=C6)C |
Canonical SMILES |
CCC(C)C1C(=O)N2C(CCC=N2)C(=O)N3C(CCC=N3)C(=O)N(C(C(=O)N4CCCC4C(=O)NC(C(=O)N1)CC5=CC=CC=C5)CC6=CC=CC=C6)C |
Synonyms |
cyclo(Ile-2,3,4,5-tetrahydro-3-pyridazincecarbonyl-2,3,4,5-tetrahydro-3-pyridazinecarbonyl-N-Me-Phe-Pro-Phe) L 365,209 L 365209 L-365209 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


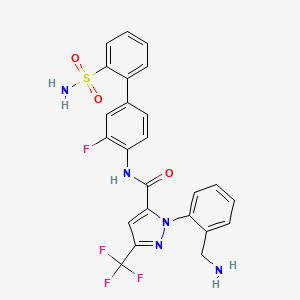
![[4,5-Dihydroxy-9,10-dioxo-3-(3-oxopentanoyl)-9,10-dihydroanthracen-2-yl]acetic acid](/img/structure/B1243396.png)
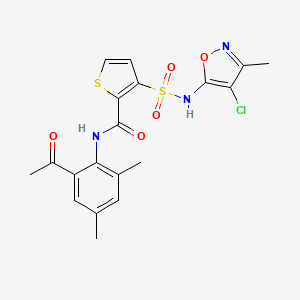

![6-[2-(2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl]-4-hydroxyoxan-2-one](/img/structure/B1243401.png)
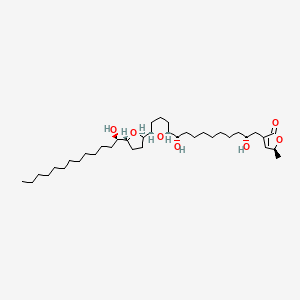
![[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1243407.png)
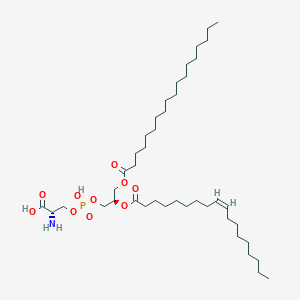
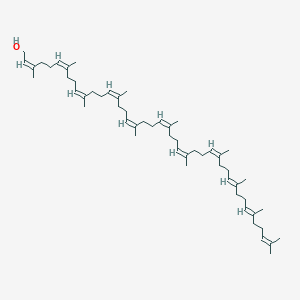



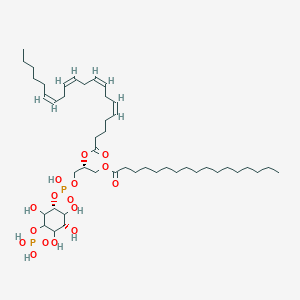
![N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]-4-pyrrolidin-1-ylbenzamide](/img/structure/B1243416.png)
